molecular formula C17H23N3O2 B8214791 tert-butyl 2-(1H-1,3-benzodiazol-2-yl)piperidine-1-carboxylate

tert-butyl 2-(1H-1,3-benzodiazol-2-yl)piperidine-1-carboxylate

Cat. No.: B8214791
M. Wt: 301.4 g/mol
InChI Key: ANSSYGWYNZFNSO-UHFFFAOYSA-N
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Description

tert-Butyl 2-(1H-1,3-benzodiazol-2-yl)piperidine-1-carboxylate: is a synthetic organic compound that features a tert-butyl ester group attached to a piperidine ring, which is further substituted with a 1H-1,3-benzodiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(1H-1,3-benzodiazol-2-yl)piperidine-1-carboxylate typically involves multi-step organic reactions One common synthetic route starts with the preparation of the piperidine ring, which is then functionalized with the benzodiazole moiety

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine precursors.

    Introduction of Benzodiazole Moiety: The benzodiazole group is introduced via nucleophilic substitution reactions, often using 2-chlorobenzodiazole as a starting material.

    Esterification: The final step involves esterification, where the piperidine derivative is reacted with tert-butyl chloroformate under basic conditions to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the benzodiazole moiety, converting it to more reduced forms.

    Substitution: The benzodiazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to introduce new substituents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzodiazole ring.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-(1H-1,3-benzodiazol-2-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique structural features of the benzodiazole and piperidine moieties.

Mechanism of Action

The mechanism by which tert-butyl 2-(1H-1,3-benzodiazol-2-yl)piperidine-1-carboxylate exerts its effects depends on its interaction with molecular targets. The benzodiazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Uniqueness

Compared to similar compounds, tert-butyl 2-(1H-1,3-benzodiazol-2-yl)piperidine-1-carboxylate stands out due to the specific positioning of the benzodiazole moiety, which can confer unique binding properties and reactivity. This makes it particularly useful in applications where precise molecular interactions are required.

Properties

IUPAC Name

tert-butyl 2-(1H-benzimidazol-2-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-11-7-6-10-14(20)15-18-12-8-4-5-9-13(12)19-15/h4-5,8-9,14H,6-7,10-11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSSYGWYNZFNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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